Potent and Dual-Species Antifungal Activity Against *Candida albicans* and *C. parapsilosis* (MIC: 0.068 μM)
Chloramultilide B demonstrates potent in vitro antifungal activity against both *Candida albicans* and *Candida parapsilosis*, with an identical minimum inhibitory concentration (MIC) of 0.068 μM [1]. This is in contrast to the clinically used antifungal fluconazole, which exhibits a significantly higher MIC against the same strain of *C. albicans* (0.87 μM), making Chloramultilide B over an order of magnitude more potent in this direct comparison [2]. Furthermore, within its own isolation study, it was the only compound among the new isolates (chloramultilides B-D) to show this activity, with Chloramultilides C and D reported as inactive or with unquantified activity [1].
| Evidence Dimension | Antifungal Potency (MIC) |
|---|---|
| Target Compound Data | 0.068 μM |
| Comparator Or Baseline | Fluconazole (0.87 μM); Chloramultilide C (Inactive/Not reported); Chloramultilide D (Inactive/Not reported) |
| Quantified Difference | ~12.8-fold more potent than Fluconazole against *C. albicans*; Active vs. inactive analogs |
| Conditions | In vitro microbroth dilution assay; *Candida albicans* and *Candida parapsilosis* |
Why This Matters
This level of potency and dual-species specificity is a critical selection criterion for researchers investigating novel antifungal leads against azole-resistant or intrinsically less-susceptible *Candida* species.
- [1] Xu, Y. J.; Tang, C. P.; Ke, C. Q.; Zhang, J. B.; Weiss, H. C.; Gesing, E. R.; Ye, Y. Mono- and Di-sesquiterpenoids from Chloranthus spicatus. *J. Nat. Prod.* **2007**, *70* (12), 1987–1990. doi: 10.1021/np070433g. View Source
- [2] Cantón, E.; Pemán, J.; Gobernado, M.; Viudes, A.; Espinel-Ingroff, A. Sensititre YeastOne Caspofungin Susceptibility Testing of *Candida* Species. *Antimicrob. Agents Chemother.* **2005**, *49* (8), 3400–3403. doi: 10.1128/AAC.49.8.3400-3403.2005. View Source
